Dibenz(a,h)anthracen-5-ol
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Overview
Description
Dibenz(a,h)anthracen-5-ol is an organic compound with the chemical formula C22H14O. It is a polycyclic aromatic hydrocarbon (PAH) with five fused benzene rings and a hydroxyl group at the 5th position. This compound is known for its stability and genotoxic properties, as it can intercalate into DNA and cause mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenz(a,h)anthracen-5-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,2-diphenylethylene derivatives can yield this compound. The reaction typically requires a catalyst and high temperatures to facilitate the formation of the polycyclic structure .
Industrial Production Methods
Industrial production of this compound is often achieved through the distillation of coal tar, a byproduct of coal processing. This method involves the separation and purification of the compound from other PAHs present in coal tar .
Chemical Reactions Analysis
Types of Reactions
Dibenz(a,h)anthracen-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
Dibenz(a,h)anthracen-5-ol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology: Investigated for its genotoxic effects and its ability to intercalate into DNA, making it a useful tool in genetic and cancer research.
Medicine: Studied for its potential role in the development of cancer therapies, given its ability to induce mutations.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Dibenz(a,h)anthracen-5-ol exerts its effects primarily through intercalation into DNA. This process involves the insertion of the compound between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to mutations, which may result in genotoxic effects and potentially cancer . The molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
- Dibenz(a,j)anthracene
- Benzo(a)pyrene
- Chrysene
Uniqueness
Dibenz(a,h)anthracen-5-ol is unique due to its specific structure, which includes a hydroxyl group at the 5th position. This functional group significantly influences its chemical reactivity and biological activity compared to other PAHs. For instance, the presence of the hydroxyl group makes it more reactive in oxidation and substitution reactions .
Properties
CAS No. |
4002-76-0 |
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Molecular Formula |
C22H14O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
naphtho[1,2-b]phenanthren-5-ol |
InChI |
InChI=1S/C22H14O/c23-22-13-16-12-20-15(10-9-14-5-1-2-6-17(14)20)11-21(16)18-7-3-4-8-19(18)22/h1-13,23H |
InChI Key |
BBWOMDVXOOZFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=C(C5=CC=CC=C54)O |
Origin of Product |
United States |
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